molecular formula C21H21N3O3S B3722049 N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide

N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide

Cat. No.: B3722049
M. Wt: 395.5 g/mol
InChI Key: MUEJCHHBOLPCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide insights into the reactivity and stability of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and its reactivity with common chemical reagents .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and possible improvements to its synthesis method .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-hydroxy-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-7-9-16(10-8-13)24-19(27)11-17(25)23-21(24)28-12-18(26)22-20-14(2)5-4-6-15(20)3/h4-11,25H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEJCHHBOLPCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=C(C=CC=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide

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